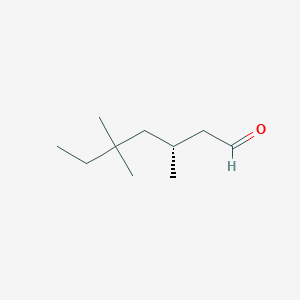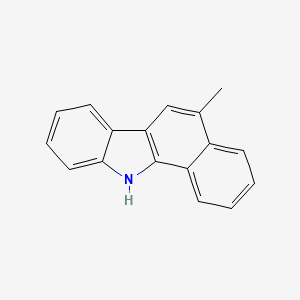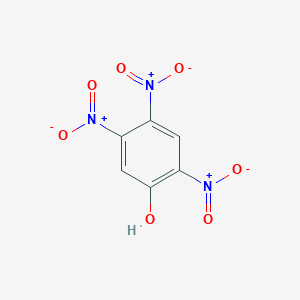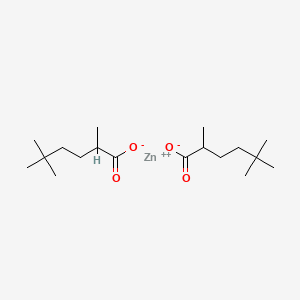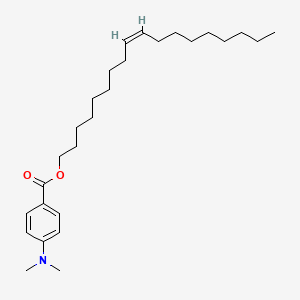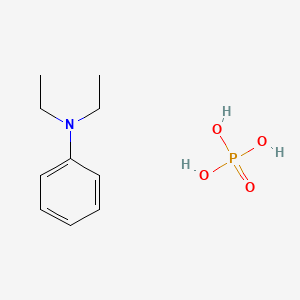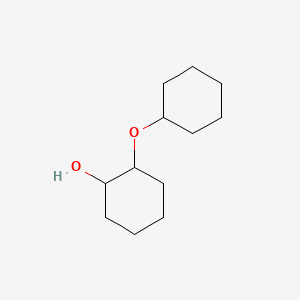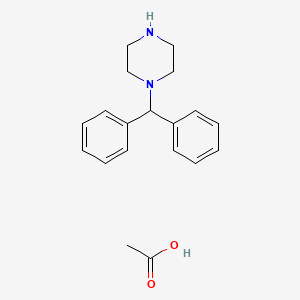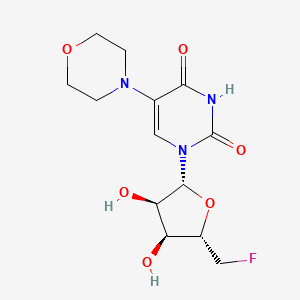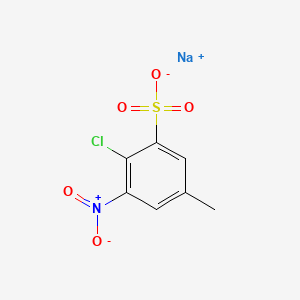
Sodium 4-chloro-5-nitrotoluene-3-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-chloro-5-nitrotoluene-3-sulphonate is an organic compound with the molecular formula C7H5ClNNaO5S. It is a derivative of toluene, where the methyl group is substituted with a sulfonate group, and the benzene ring is further substituted with chlorine and nitro groups. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-5-nitrotoluene-3-sulphonate typically involves multiple steps:
Nitration: Toluene is nitrated to form nitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrotoluene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Sulfonation: The chloronitrotoluene undergoes sulfonation with sulfur trioxide or oleum to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-5-nitrotoluene-3-sulphonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-amino-5-chlorotoluene-3-sulphonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-5-nitrobenzoic acid-3-sulphonate.
Scientific Research Applications
Sodium 4-chloro-5-nitrotoluene-3-sulphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-5-nitrotoluene-3-sulphonate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and sulfonate groups, which make the benzene ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Sodium 4-chloro-5-nitrotoluene-3-sulphonate can be compared with other similar compounds such as:
Sodium 4-chloro-3-nitrotoluene-5-sulphonate: Similar structure but different positions of the substituents.
Sodium 4-nitrotoluene-3-sulphonate: Lacks the chlorine substituent.
Sodium 4-chloro-5-nitrobenzoate: Contains a carboxylate group instead of a sulfonate group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
71501-32-1 |
|---|---|
Molecular Formula |
C7H5ClNNaO5S |
Molecular Weight |
273.63 g/mol |
IUPAC Name |
sodium;2-chloro-5-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H6ClNO5S.Na/c1-4-2-5(9(10)11)7(8)6(3-4)15(12,13)14;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
GQZBJDARSGYLNM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])Cl)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



